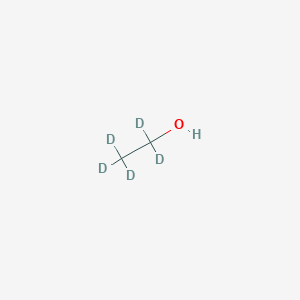

Ethanol-d5

Beschreibung

Eigenschaften

IUPAC Name |

1,1,2,2,2-pentadeuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480249 | |

| Record name | Ethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Molasses | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68476-78-8, 1859-08-1 | |

| Record name | Molasses | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molasses | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molasses | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1859-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Ethanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core concepts and methodologies for determining the isotopic purity of ethanol-d5 (CD₃CD₂OH). Ensuring high isotopic enrichment is critical for the successful application of deuterated compounds in various research and development fields, including as internal standards in mass spectrometry-based quantitative analyses, for probing kinetic isotope effects, and in the development of deuterated drugs with enhanced metabolic stability.

Understanding this compound Isotopic Purity

Isotopic purity, also known as isotopic enrichment, quantifies the extent to which the hydrogen atoms in ethanol have been replaced by their heavier isotope, deuterium (²H or D). For this compound, the target is the substitution of all five hydrogen atoms on the ethyl group with deuterium. The isotopic purity is typically expressed as "atom percent D," which represents the percentage of deuterium atoms at the specified positions relative to all hydrogen isotopes. Commercially available this compound often has an isotopic purity of 99.5 atom % D or higher.

The presence of incompletely deuterated molecules, known as isotopologues (e.g., ethanol-d4, ethanol-d3), can affect the accuracy and precision of experiments. Therefore, the precise determination of isotopic purity is a crucial quality control step.

Analytical Methodologies for Isotopic Purity Determination

The two primary techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each method offers unique advantages and provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). Both proton (¹H) and deuterium (²H) NMR are valuable for assessing the isotopic purity of this compound.

¹H NMR is used to quantify the amount of residual, non-deuterated ethanol. By comparing the integral of the residual proton signals of this compound to that of a known internal standard, the isotopic purity can be calculated.

²H NMR allows for the direct detection and quantification of deuterium atoms at each position in the molecule. This provides a detailed profile of the deuterium distribution and confirms that deuteration has occurred at the intended sites.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is used to determine the distribution of isotopologues in a sample of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like ethanol.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the determination of this compound isotopic purity.

Table 1: Typical Specifications of Commercial this compound

| Parameter | Typical Value |

| Isotopic Purity (atom % D) | ≥ 99.5% |

| Chemical Purity | ≥ 99% |

| Molecular Weight | 51.10 g/mol |

Table 2: Comparison of Analytical Techniques for Isotopic Purity Determination

| Technique | Principle | Information Obtained | Typical Precision |

| ¹H NMR | Quantification of residual protons against an internal standard. | Overall isotopic purity. | High (CV < 1%) |

| ²H NMR | Direct detection and quantification of deuterium nuclei. | Positional deuterium distribution and overall purity. | Good (CV < 5%) |

| GC-MS | Separation and mass analysis of isotopologues. | Isotopologue distribution and overall purity. | High (CV < 2%) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol for ¹H NMR Analysis

Objective: To determine the isotopic purity of this compound by quantifying residual proton signals against an internal standard.

Materials:

-

This compound sample

-

High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

-

Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes

-

Analytical balance

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the internal standard into a clean, dry vial.

-

Accurately weigh approximately 10-20 mg of the this compound sample into the same vial.

-

Dissolve the mixture in approximately 0.7 mL of the deuterated NMR solvent.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer and allow the temperature to equilibrate.

-

Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal from the internal standard and the residual proton signals of this compound (methyl and methylene groups).

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [1 - (moles of residual H / theoretical moles of H in non-deuterated ethanol)] x 100

where the moles are determined from the integral values, molecular weights, and sample weights.

-

Protocol for ²H NMR Analysis

Objective: To directly measure the deuterium distribution and confirm the isotopic enrichment of this compound.

Materials:

-

This compound sample

-

Non-deuterated solvent (e.g., Chloroform, CHCl₃)

-

NMR tubes

Instrumentation:

-

NMR spectrometer equipped with a deuterium probe.

Procedure:

-

Sample Preparation:

-

Dissolve approximately 20-50 µL of this compound in approximately 0.7 mL of a non-deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire the ²H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum.

-

Integrate the signals corresponding to the deuterium atoms at the methyl (-CD₃) and methylene (-CD₂-) positions.

-

The ratio of the integrals should be approximately 3:2, confirming the expected deuterium distribution. The overall integral is proportional to the total deuterium content.

-

Protocol for GC-MS Analysis

Objective: To determine the isotopic distribution of this compound by separating and quantifying its isotopologues.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, dichloromethane)

-

GC vials

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent.

-

-

Data Acquisition:

-

Inject the sample into the GC-MS system.

-

Use a GC method that provides good separation of ethanol from any potential impurities.

-

Acquire mass spectra over a mass range that includes the molecular ions of all expected isotopologues of ethanol (m/z 46 to 51).

-

-

Data Processing and Analysis:

-

Identify the chromatographic peak corresponding to ethanol.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the ions corresponding to each isotopologue (d0 to d5).

-

Calculate the isotopic purity by expressing the abundance of the d5 isotopologue as a percentage of the sum of the abundances of all isotopologues.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the isotopic purity of this compound.

Caption: Workflow for NMR-based isotopic purity determination.

Caption: Workflow for MS-based isotopic purity determination.

Caption: Relationship between analytical methods and obtained data.

An In-depth Technical Guide to Ethanol-d5: Physicochemical Properties and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of ethanol-d5 (C₂D₅OH), a deuterated isotopologue of ethanol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of this compound in their work. The guide details its fundamental characteristics, provides plausible experimental protocols for its synthesis and analysis, and illustrates its application as a tracer in metabolic studies.

Core Physicochemical Properties

This compound, also known as ethyl-d5 alcohol, is a form of ethanol where the five hydrogen atoms on the ethyl group have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a higher molecular weight compared to standard ethanol and allows for its differentiation in mass-sensitive analytical techniques. Its physical and chemical properties are largely similar to that of ethanol, with minor differences arising from the isotopic substitution.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂HD₅O or CD₃CD₂OH | [1] |

| CAS Number | 1859-08-1 | [1] |

| Molecular Weight | 51.10 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 78-79 °C | [1] |

| Melting Point | Not available | |

| Density | 0.871 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.358 | [1] |

| Flash Point | 9 °C (closed cup) | [2] |

| Solubility | Soluble in DMSO, slightly soluble in Chloroform | [1] |

| Isotopic Purity | Typically ≥99 atom % D | [3] |

Table 2: Thermodynamic and Calculated Properties of this compound

| Property | Value | Unit | Reference(s) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -170.86 | kJ/mol | [4] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -236.84 | kJ/mol | [4] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 5.02 | kJ/mol | [4] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 36.73 | kJ/mol | [4] |

| Log10 of Water Solubility (log10WS) | 0.08 | [4] | |

| Octanol/Water Partition Coefficient (logPoct/wat) | -0.001 | [4] | |

| McGowan's Characteristic Volume (McVol) | 44.910 | ml/mol | [4] |

| Critical Pressure (Pc) | 5756.64 | kPa | [4] |

| Normal Boiling Point Temperature (Tboil) | 337.34 | K | [4] |

| Critical Temperature (Tc) | 499.11 | K | [4] |

| Normal Melting (Fusion) Point (Tfus) | 173.12 | K | [4] |

| Critical Volume (Vc) | 0.167 | m³/kmol | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the presence of deuterium, the ¹H NMR spectrum of this compound is significantly simplified compared to ethanol, showing a characteristic signal for the hydroxyl proton. The ²H (Deuterium) NMR will show signals corresponding to the deuterated ethyl group. It is widely used as a solvent in NMR spectroscopy for this reason.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorptions for the O-H and C-O stretching vibrations, similar to ethanol. However, the C-D stretching vibrations will appear at lower wavenumbers (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) of undeuterated ethanol.

Experimental Protocols

This section provides plausible and detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical principles and analytical practices.

Plausible Synthesis of this compound

A common and effective method for the synthesis of specifically deuterated alcohols is through the use of a Grignard reaction with deuterated starting materials. The following protocol describes a plausible route for the synthesis of this compound.

Objective: To synthesize this compound via the reaction of a deuterated Grignard reagent with a deuterated aldehyde.

Materials:

-

Deuterated methyl iodide (CD₃I)

-

Magnesium turnings

-

Deuterated formaldehyde (D₂CO)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Preparation of the Grignard Reagent (CD₃MgI):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of deuterated methyl iodide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

-

Once the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Deuterated Formaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of deuterated formaldehyde in anhydrous diethyl ether to the cooled Grignard solution with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the ether layer.

-

Extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the diethyl ether solvent by distillation.

-

The resulting crude this compound can be purified by fractional distillation to obtain the final product.[6]

-

Quantitative Analysis of this compound in Biological Samples by GC-MS

This compound is frequently used as an internal standard or a tracer in metabolic studies, requiring its accurate quantification in biological matrices like blood or serum. The following is a detailed protocol for the analysis of this compound using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Objective: To quantify the concentration of this compound in a blood sample.

Materials and Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Headspace autosampler

-

GC column suitable for volatile compound analysis (e.g., DB-624 or equivalent)

-

Headspace vials with crimp caps

-

Blood collection tubes with anticoagulant (e.g., EDTA)

-

Internal standard (e.g., n-propanol or ethanol-d6 if quantifying endogenous ethanol alongside)

-

This compound standard solutions for calibration

-

Deionized water

Procedure:

-

Sample Preparation:

-

Collect blood samples in appropriate anticoagulant tubes.

-

In a headspace vial, add a precise volume of the blood sample (e.g., 100 µL).

-

Add a known concentration of the internal standard solution (e.g., 100 µL of n-propanol solution).

-

For the calibration curve, prepare a series of vials with blank blood, the internal standard, and varying known concentrations of this compound.

-

Immediately seal the vials with crimp caps.[7]

-

-

HS-GC-MS Analysis:

-

Headspace Incubation: Place the vials in the headspace autosampler and incubate at a constant temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Injection: A sample of the headspace gas is automatically injected into the GC inlet.

-

GC Separation: The components are separated on the GC column. A typical temperature program would be:

-

Initial temperature: 40 °C, hold for 5 minutes

-

Ramp: 10 °C/min to 150 °C

-

Hold: 2 minutes

-

-

MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. For this compound, characteristic ions would be monitored (e.g., m/z 34, 49, 51). For n-propanol, characteristic ions would be m/z 31, 59, 60.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Applications in Research: this compound as a Metabolic Tracer

A significant application of this compound is in metabolic studies, particularly in investigating the first-pass metabolism of ethanol. By administering a known amount of this compound orally and a known amount of non-deuterated ethanol intravenously, researchers can distinguish between the ethanol that has been absorbed and metabolized by the liver and gut before reaching systemic circulation (first-pass metabolism) and the ethanol that directly enters the bloodstream.

Experimental Workflow for a First-Pass Metabolism Study

The following diagram illustrates a typical workflow for an in vivo study investigating the first-pass metabolism of ethanol using this compound as a tracer.

Caption: Workflow for a first-pass metabolism study of ethanol using this compound as a tracer.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its well-defined physicochemical properties and the ability to be distinguished from its non-deuterated counterpart make it an excellent choice as a tracer in metabolic studies and as an internal standard in analytical methods. The experimental protocols and workflow provided in this guide offer a practical framework for the synthesis, analysis, and application of this compound in a research setting. As analytical techniques continue to advance, the utility of stable isotope-labeled compounds like this compound is expected to grow, enabling more precise and insightful scientific investigations.

References

An In-depth Technical Guide to the Synthesis and Preparation of Ethanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and preparation of ethanol-d5 (CD3CD2OH), a crucial deuterated solvent and tracer in various scientific and pharmaceutical applications. This document details experimental protocols, presents comparative quantitative data, and illustrates the core chemical transformations involved.

Overview of Synthesis Routes

The preparation of this compound can be achieved through several synthetic pathways. The most common and effective methods include:

-

Grignard Reaction: This classic organometallic reaction involves the nucleophilic addition of a deuterated Grignard reagent to formaldehyde.

-

Reduction of Deuterated Acetic Acid Derivatives: This method utilizes powerful reducing agents to convert deuterated esters, such as ethyl acetate-d5, into the corresponding alcohol.

-

Catalytic Hydrogen-Deuterium (H/D) Exchange: This technique involves the direct exchange of hydrogen atoms for deuterium in ethanol using a catalyst and a deuterium source, typically deuterium oxide (D₂O).

Each of these methods offers distinct advantages and challenges in terms of starting material availability, reaction conditions, yield, and isotopic purity. The following sections provide detailed experimental protocols and a comparative analysis of these key synthetic strategies.

Data Presentation

The following table summarizes the quantitative data associated with the different synthesis methods for this compound, providing a basis for comparison of their efficiencies.

| Synthesis Method | Starting Materials | Key Reagents | Typical Yield (%) | Isotopic Purity (atom % D) | Key Reaction Conditions |

| Grignard Reaction | Deuterated methyl iodide (CD₃I), Magnesium (Mg), Formaldehyde (H₂CO) | Diethyl ether (anhydrous) | >99 (purity) | Not specified | Anhydrous conditions, controlled temperature |

| Reduction | Deuterated ethyl acetate (CD₃COOC₂H₅) | Lithium aluminum hydride (LiAlH₄) | High (not specified) | Dependent on starting material | Anhydrous THF, controlled temperature, inert atmosphere |

| Catalytic H/D Exchange | Ethanol (CH₃CH₂OH) | Deuterium oxide (D₂O), Ruthenium catalyst | >95 (conversion) | >95% D incorporation | Elevated temperature (e.g., 100-150°C), inert atmosphere |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of this compound via Grignard Reaction

This protocol is based on the reaction of a deuterated methyl Grignard reagent with formaldehyde.

Materials:

-

Deuterated methyl iodide (CD₃I)

-

Magnesium turnings

-

Formaldehyde (or its trimer, paraformaldehyde)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation)

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

-

Grignard Reagent Formation: Place magnesium turnings and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve deuterated methyl iodide in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining deuterated methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (CD₃MgI).

-

Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) or a slurry of paraformaldehyde in anhydrous diethyl ether into the reaction mixture with vigorous stirring. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the diethyl ether by distillation. The resulting crude this compound can be further purified by fractional distillation.

Synthesis of this compound by Reduction of Deuterated Ethyl Acetate

This protocol describes the reduction of deuterated ethyl acetate using lithium aluminum hydride (LiAlH₄).

Materials:

-

Deuterated ethyl acetate (CD₃COOC₂H₅)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (for quenching)

-

Deionized water

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

Apparatus Setup: Set up a dry, three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

-

Reaction Setup: Suspend lithium aluminum hydride in anhydrous THF in the reaction flask and cool the mixture in an ice bath.

-

Dissolve deuterated ethyl acetate in anhydrous THF and add it to the dropping funnel.

-

Reduction: Add the deuterated ethyl acetate solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

-

Quenching and Work-up: Cool the reaction mixture to 0°C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the sequential and careful addition of water and then a 15% aqueous sodium hydroxide solution.[1] This should result in the formation of a granular precipitate.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the solid precipitate and wash it thoroughly with THF or diethyl ether.

-

Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate.

-

Purification: Remove the solvent by distillation. The resulting liquid contains this compound and non-deuterated ethanol. Purify the this compound by fractional distillation.

Synthesis of this compound via Catalytic H/D Exchange

This protocol outlines the deuteration of ethanol using a ruthenium catalyst and deuterium oxide.[2][3][4][5][6]

Materials:

-

Ethanol (CH₃CH₂OH)

-

Deuterium oxide (D₂O)

-

Ruthenium catalyst (e.g., a Ru-pincer complex)

-

Base (e.g., sodium hydroxide)

-

Anhydrous solvent for extraction (e.g., diethyl ether)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel, combine ethanol, deuterium oxide, the ruthenium catalyst, and a base.

-

Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100-150°C) with stirring for a specified period (e.g., 12-24 hours). The optimal temperature and time will depend on the specific catalyst used.

-

Cooling and Extraction: After the reaction period, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel and extract the deuterated ethanol with an anhydrous organic solvent like diethyl ether.

-

Drying and Purification: Dry the organic extract over anhydrous sodium sulfate. Filter the solution and remove the solvent by distillation.

-

Purification: Purify the resulting this compound by fractional distillation to separate it from any remaining starting material and byproducts. The degree of deuteration can be determined by ¹H or ²H NMR spectroscopy.

Mandatory Visualizations

The following diagrams illustrate the core chemical transformations described in the experimental protocols.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. WO2018200881A1 - Process for the preparation of deuterated ethanol from d2o - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Ethanol-d5 for Researchers and Drug Development Professionals

Introduction: High-purity ethanol-d5 (C2D5OH), also known as deuterated ethanol, is a critical reagent in advanced scientific research and pharmaceutical development. Its unique isotopic properties make it an invaluable tool in a range of applications, from nuclear magnetic resonance (NMR) spectroscopy to mass spectrometry (MS)-based quantitative analysis. This guide provides an in-depth overview of commercially available high-purity this compound, including a comparison of leading suppliers, detailed experimental protocols for its use, and insights into quality control methodologies.

Commercial Suppliers and Product Specifications

The selection of a suitable commercial supplier for high-purity this compound is paramount to ensure the accuracy and reproducibility of experimental results. Key considerations include isotopic purity, chemical purity, and the availability of comprehensive analytical documentation. Below is a summary of offerings from leading suppliers in the field.

| Supplier | Product Number(s) | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 489336, 1516-08-1 | ≥ 99.5 | ≥ 99% (CP) | 5 g, 25 g, 100 g |

| LGC Standards | TRC-E890122 | Not specified on product page, requires COA | Not specified on product page, requires COA | 250 mg, 2.5 g |

| CDN Isotopes | D-0108 | ≥ 99 | Not specified on product page, requires COA | 1 g, 5 g |

| Cambridge Isotope Laboratories, Inc. (CIL) | DLM-413 | 98 | <6% H₂O | 5 g, 10 g |

| Eurisotop | DLM-16 | 99 | 99% | 5 g, 25 g, 100 g |

| Santa Cruz Biotechnology | sc-239423 | Not specified on product page, requires COA | Not specified on product page, requires COA | 5 g, 25 g |

Note: Isotopic and chemical purity levels can vary between lots. It is essential to consult the Certificate of Analysis (COA) for specific batch data.[1][2][3]

Quality Control and Analytical Methods

Leading suppliers of high-purity deuterated solvents employ a stringent quality control (QC) process to ensure product specifications are met. This typically involves a suite of analytical techniques to verify both isotopic enrichment and chemical purity.[4][5]

A representative QC workflow for high-purity this compound is illustrated below.

Key analytical methods employed in the quality control of this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the isotopic enrichment (atom % D) by comparing the integrals of the residual proton signals to the satellite peaks. It also provides information on chemical purity.

-

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are used to assess chemical purity by separating and identifying volatile impurities.

-

Karl Fischer Titration: A specific method to quantify the water content in the final product.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

High-purity this compound is an excellent solvent for NMR analysis of a wide range of organic compounds. Its residual proton signals do not obscure large regions of the spectrum, facilitating clearer interpretation of analyte signals.[6][7]

Materials:

-

High-purity this compound

-

Analyte of interest

-

High-precision NMR tubes (5 mm)

-

Pasteur pipette or syringe

-

Vortex mixer (optional)

Protocol:

-

Analyte Weighing: Accurately weigh 1-10 mg of the solid analyte directly into a clean, dry NMR tube. For liquid analytes, add 1-2 drops using a clean pipette. The optimal concentration may vary depending on the analyte's molecular weight and the spectrometer's sensitivity.[8]

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity this compound to the NMR tube. This volume should be sufficient to cover the active region of the NMR probe.[8][9]

-

Dissolution: Cap the NMR tube and gently invert it several times to dissolve the analyte. A vortex mixer can be used for a short duration if necessary. Ensure the sample is completely dissolved to avoid line broadening in the NMR spectrum.[10]

-

Transfer (if necessary): If the analyte was dissolved in a separate vial, carefully transfer the solution to the NMR tube using a clean Pasteur pipette or syringe.

-

Homogenization: Gently tap the NMR tube to ensure a homogeneous solution and to remove any air bubbles.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

-

Analysis: Insert the prepared sample into the NMR spectrometer and proceed with data acquisition.

Use as an Internal Standard in GC/MS Analysis

Deuterated compounds like this compound are ideal internal standards for quantitative analysis by GC/MS. They have nearly identical chemical and physical properties to their non-deuterated counterparts, but their mass difference allows for clear differentiation by the mass spectrometer.[11][12]

Objective: To accurately quantify a volatile analyte in a complex matrix.

Materials:

-

High-purity this compound

-

Analyte of interest

-

High-purity solvent (e.g., methanol, acetonitrile) for stock solutions

-

Volumetric flasks and pipettes

-

GC vials with septa

-

GC-MS system

Protocol:

-

Preparation of Stock Solutions:

-

Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the analyte and dissolve it in a specific volume of a suitable high-purity solvent in a volumetric flask.

-

Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of high-purity this compound and dissolve it in the same solvent in a separate volumetric flask.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a series of volumetric flasks.

-

To each calibration standard, add a constant and known amount of the this compound internal standard stock solution.

-

Dilute to the final volume with the appropriate solvent.

-

-

Sample Preparation:

-

To each unknown sample, add the same constant and known amount of the this compound internal standard stock solution as was added to the calibration standards.

-

-

GC-MS Analysis:

-

Inject the prepared calibration standards and samples into the GC-MS system.

-

Develop a suitable GC method to achieve chromatographic separation of the analyte and this compound from other matrix components.

-

Set the mass spectrometer to monitor at least one characteristic ion for both the analyte and this compound.

-

-

Data Analysis:

-

For each injection, determine the peak area of the analyte and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and unknown sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

High-purity this compound is an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the available commercial sources, their quality specifications, and the appropriate experimental protocols is crucial for its effective utilization. By carefully selecting a supplier based on documented purity and adhering to meticulous experimental procedures, researchers can leverage the unique properties of this compound to achieve high-quality, reliable, and reproducible results in their analytical endeavors.

References

- 1. This compound | TRC-E890122-2.5G | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. scbt.com [scbt.com]

- 4. labstandards.eu [labstandards.eu]

- 5. NMR Solvents | Eurisotop [eurisotop.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. The perspectives of ethanol usage as an internal standard for the quantification of volatile compounds in alcoholic products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arxiv.org [arxiv.org]

Applications of Deuterated Ethanol in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of deuterated ethanol in various research fields. From elucidating metabolic pathways to enhancing the precision of analytical techniques, the unique properties of this isotopically labeled compound make it an invaluable tool for scientists. This document provides a comprehensive overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Elucidating Metabolic Pathways and Kinetic Isotope Effects

One of the most significant applications of deuterated ethanol is in the study of alcohol metabolism and the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium at specific positions in the ethanol molecule allows researchers to probe the mechanisms of enzymes involved in its breakdown, primarily alcohol dehydrogenase (ADH) and the microsomal ethanol-oxidizing system (MEOS).

The breaking of a carbon-deuterium (C-D) bond requires more energy than breaking a carbon-hydrogen (C-H) bond. This difference in bond energy leads to a slower reaction rate for the deuterated substrate, a phenomenon known as the kinetic isotope effect. By measuring the KIE, researchers can gain insights into the rate-determining steps of metabolic pathways.

Quantitative Data: Kinetic Isotope Effects on Ethanol Oxidation

The following table summarizes the observed kinetic isotope effects (D(V/K)) on ethanol oxidation under various experimental conditions. The KIE is expressed as the ratio of the reaction rate of the non-deuterated substrate to the deuterated substrate.

| Experimental Model | Deuterated Ethanol Species | Observed Kinetic Isotope Effect (D(V/K)) | Reference |

| Rat Liver Microsomes (non-induced) | (1-R)-[1-²H₂, 1-¹⁴C]-ethanol | 1.57 | [1] |

| Rat Liver Microsomes (non-induced) | [1-²H₂, 2-¹⁴C]-ethanol | 2.23 | [1] |

| Rat Liver Microsomes (acetone-treated) | [1-²H₂, 2-¹⁴C]-ethanol (non-stereospecific enzyme) | 4.0 | [1] |

| Perfused Rat Liver | (1-R)-[¹⁴C]-ethanol with deuterium | 2.66 - 2.93 | [2][3] |

| In vivo (rabbits and catheterized rats) | (1-R)-[¹⁴C]-ethanol with deuterium | 2.66 - 2.93 | [2][3] |

| In vivo (anesthetized rats) | (1-R)-[¹⁴C]-ethanol with deuterium | 2.89 ± 0.05 | [2][3] |

| Cytochrome P-450IIE1 | [1,1-²H₂]ethanol | ~5 (on Vmax/Km) | [4] |

Experimental Protocol: Measuring the Kinetic Isotope Effect of Ethanol Oxidation in Perfused Rat Liver

This protocol describes a competitive method using radiolabeled ethanol to determine the KIE.

Materials:

-

Isolated perfused rat liver system.

-

Krebs-Henseleit bicarbonate buffer.

-

¹⁴C-labeled ethanol.

-

(1-R)-[1-²H₂]-ethanol.

-

Scintillation counter.

-

Apparatus for collection and analysis of acetate.

Methodology:

-

Preparation of the Perfusate: Prepare a Krebs-Henseleit bicarbonate buffer saturated with 95% O₂ and 5% CO₂. Add a mixture of ¹⁴C-labeled ethanol and (1-R)-[1-²H₂]-ethanol at a known ratio and final concentration.

-

Liver Perfusion: Cannulate the portal vein and vena cava of an anesthetized rat and place the liver in a perfusion chamber. Perfuse the liver with the prepared buffer at a constant flow rate.

-

Sample Collection: Collect the effluent perfusate at regular time intervals.

-

Isolation of Acetate: Isolate acetate from the collected perfusate samples. Acetate is the primary product of ethanol oxidation in the liver.

-

Radioactivity Measurement: Determine the specific radioactivity of the isolated acetate using a scintillation counter.

-

Calculation of KIE: The kinetic isotope effect is calculated based on the change in the ratio of the deuterated to non-deuterated ethanol metabolized, which is inferred from the radioactivity of the resulting acetate. The apparent isotope effect can be extrapolated to the time of injection to account for the reversibility of the ADH reaction.[2][3]

Signaling Pathway: Ethanol Metabolism

The following diagram illustrates the primary pathways of ethanol metabolism in the liver, highlighting the steps where deuterated ethanol can be used to study kinetic isotope effects.

Internal Standard in Mass Spectrometry

Deuterated ethanol, particularly ethanol-d₆, serves as an excellent internal standard for the quantification of ethanol in biological samples using gas chromatography-mass spectrometry (GC-MS).[5] An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the detector. Deuterated ethanol co-elutes with non-deuterated ethanol, experiences similar matrix effects and ionization suppression, but is easily differentiated by its higher mass-to-charge ratio (m/z).[6]

Quantitative Data: Use of Deuterated Ethanol as an Internal Standard

| Analyte | Internal Standard | Typical Concentration of Internal Standard | Matrix | Analytical Technique | Reference |

| Ethanol | Ethanol-d₆ | Not explicitly stated, but used for spiking | Aqueous solutions | Headspace GC-MS | [5] |

| Ethanol | 1-Propanol (common alternative) | 0.08 g/dL (working solution) | Blood/Water | Headspace GC-FID/MS | [7] |

| Ethanol | tert-Butanol (common alternative) | 200 mg/100 mL | Blood | Headspace GC | [8] |

Note: While specific concentrations for deuterated ethanol as an internal standard are not always detailed in general literature, its use follows the same principles as other internal standards, where a known amount is added to samples and calibrators.

Experimental Protocol: Quantification of Blood Alcohol Content using Deuterated Ethanol as an Internal Standard by Headspace GC-MS

Materials:

-

Headspace gas chromatograph coupled with a mass spectrometer (HS-GC-MS).

-

Ethanol-d₆ (internal standard).

-

Certified ethanol standards for calibration.

-

Whole blood or plasma samples.

-

Headspace vials with septa and caps.

Methodology:

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of ethanol-d₆ in deionized water at a suitable concentration.

-

Preparation of Calibrators and Controls: Prepare a series of calibrators by spiking drug-free blood or a suitable matrix with known concentrations of ethanol. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Sample Preparation:

-

Pipette a fixed volume of the sample (calibrator, QC, or unknown) into a headspace vial.

-

Add a fixed volume of the ethanol-d₆ internal standard solution to each vial.

-

Seal the vials immediately.

-

-

Headspace Incubation and Injection:

-

Place the vials in the headspace autosampler.

-

Incubate the vials at a controlled temperature (e.g., 70°C) for a specific duration to allow for equilibration of the volatile compounds between the liquid and gas phases.

-

Automatically inject a specific volume of the headspace gas into the GC-MS system.

-

-

GC-MS Analysis:

-

Separate the components on a suitable capillary column (e.g., DB-ALC1).

-

Detect the ions using the mass spectrometer in selected ion monitoring (SIM) mode. Monitor characteristic ions for ethanol (e.g., m/z 31, 45) and ethanol-d₆ (e.g., m/z 33, 48).

-

-

Quantification:

-

Calculate the peak area ratio of the analyte (ethanol) to the internal standard (ethanol-d₆).

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of ethanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow: Blood Alcohol Analysis using an Internal Standard

The following diagram outlines the general workflow for quantitative analysis of ethanol in blood samples using a deuterated internal standard.

References

- 1. Deuterium isotope effects as a tool in the study of ethanol oxidation in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium isotope effects on ethanol oxidation in perfused rat liver and in rats and rabbits in vivo: application to determine the contribution of various pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Deuterium isotope effects on ethanol oxidation in perfused rat liver and in rats and rabbits in vivo: application to determine the contribution of various pathways. | Semantic Scholar [semanticscholar.org]

- 4. Deuterium isotope effect in the interaction of N-nitrosodimethylamine, ethanol, and related compounds with cytochrome P-450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Variation in Forensic Ethanol Analysis Results Using a Deuterated Internal Standard for Samples Collected at the Lower Limit of Sufficient Volume for Analysis: A Cost Benefit Perspective [escholarship.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. hpst.cz [hpst.cz]

- 8. shimadzu.com [shimadzu.com]

Safety and Handling of Ethanol-d5: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for ethanol-d5 (C2D5OH), a deuterated isotopologue of ethanol. While its chemical properties are similar to ethanol, the substitution of deuterium for hydrogen warrants specific considerations for its safe use in laboratory and research settings, particularly in applications like Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in metabolic studies.[1][2][3] This guide outlines the key hazards, exposure limits, handling procedures, and emergency protocols to ensure the safety of personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

The substitution of hydrogen with deuterium atoms results in a slight increase in molecular weight and minor changes to some physical properties compared to non-deuterated ethanol. These properties are crucial for understanding its behavior in experimental setups and for risk assessment.

| Property | Value for this compound | Value for Ethanol (for comparison) | Source(s) |

| Molecular Formula | C2HD5O | C2H6O | [2][3] |

| Molecular Weight | 51.10 g/mol | 46.07 g/mol | [1][2] |

| Appearance | Colorless liquid | Colorless liquid | [4] |

| Boiling Point | 78-79 °C | 78.37 °C | [2][4][5] |

| Flash Point | 9 °C (closed cup) | ~13 °C (closed cup) | [4][6] |

| Density | 0.871 g/mL at 25 °C | 0.789 g/cm³ at 20 °C | [2][3][5] |

| Vapor Density | No data available | 1.59 (Air = 1) | [7] |

| Autoignition Temperature | No data available | ~363 °C | [8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability and potential to cause eye irritation.[9][10]

-

Flammability: It is a highly flammable liquid and vapor.[9][10] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[11]

-

Health Hazards: Causes serious eye irritation.[9][10] Ingestion may cause symptoms similar to ethanol intoxication, including headache, nausea, and vomiting.[12]

GHS Hazard Statements:

Exposure Controls and Personal Protection

To minimize exposure and ensure a safe working environment, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. For handling volumes greater than 500 mL, a chemical fume hood is recommended to prevent the buildup of flammable vapors.[12]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE for the specific task.

| PPE Type | Specifications | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[4][11] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and changed promptly if contaminated.[4][12] |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities, flame-retardant and antistatic protective clothing may be necessary. | To protect skin from splashes and in case of fire.[4] |

| Respiratory Protection | An air-purifying respirator with appropriate cartridges may be necessary for large spills or in poorly ventilated areas. | To prevent inhalation of high concentrations of vapor.[4] |

Occupational Exposure Limits

While specific occupational exposure limits for this compound have not been established, the limits for ethanol can be used as a guideline.

| Organization | Limit |

| OSHA (PEL) | 1000 ppm (1900 mg/m³) - TWA |

| NIOSH (REL) | 1000 ppm (1900 mg/m³) - TWA |

| ACGIH (TLV) | 1000 ppm - STEL |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the quality of the deuterated solvent.

Handling

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][11]

-

Take precautionary measures against static discharge.[4]

-

Avoid contact with skin and eyes.[4]

-

Avoid inhalation of vapor or mist.[4]

-

Handle in accordance with good industrial hygiene and safety practices.[4]

Storage

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep containers tightly closed to prevent evaporation and absorption of atmospheric moisture.[4]

-

Store away from incompatible materials such as oxidizing agents, alkali metals, and ammonia.

Experimental Protocols

General Laboratory Handling Protocol

This protocol outlines the general steps for safely handling this compound in a research laboratory.

-

Preparation:

-

Ensure all necessary PPE is worn.

-

Work in a well-ventilated area, preferably a fume hood.

-

Have a spill kit readily available.

-

-

Transfer:

-

Use a clean, dry syringe or pipette for transferring the solvent.

-

To minimize exposure to atmospheric moisture, consider using a dry, inert atmosphere (e.g., nitrogen or argon).[13]

-

Avoid pouring directly from the bottle, especially for small quantities.

-

-

Use:

-

Keep the container closed when not in use.

-

If heating is required, use a water bath or heating mantle, not an open flame.

-

-

Post-handling:

-

Wipe down the work area with a suitable cleaning agent.

-

Dispose of any contaminated materials as hazardous waste.

-

Wash hands thoroughly after handling.

-

Protocol for Preparing an NMR Sample

This protocol provides a detailed methodology for preparing an NMR sample with this compound, a common application for this solvent.

-

Glassware Preparation:

-

Thoroughly clean the NMR tube and any other glassware with a suitable solvent (e.g., acetone) and deionized water.[14]

-

Dry the glassware in an oven at approximately 150°C for at least 4 hours (overnight is recommended) to remove residual water.[13][14]

-

Allow the glassware to cool in a desiccator under vacuum or in the presence of a desiccant.[13][14]

-

-

Sample Preparation:

-

Work in a dry environment, such as a glove box or under a stream of inert gas, to minimize water contamination.[13]

-

Accurately weigh the desired amount of the sample into a clean, dry vial.

-

Add the required volume of this compound to the vial using a clean, dry syringe or micropipette.[15]

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[15]

-

-

Transfer to NMR Tube:

-

Final Steps:

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a lint-free tissue to remove any contaminants.[15]

-

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: A water jet may be ineffective.[17]

-

Specific Hazards: Vapors can form explosive mixtures with air.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures (Spills)

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Contain the spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of it down the drain.[12] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflows and Logical Relationships

Hierarchy of Controls for this compound Handling

Caption: Hierarchy of controls for minimizing risks associated with this compound.

Safe Handling Workflow for this compound

References

- 1. This compound (CAS 1859-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | 1859-08-1 [chemicalbook.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. swdp.com [swdp.com]

- 6. med.upenn.edu [med.upenn.edu]

- 7. ncdoi.com [ncdoi.com]

- 8. youtube.com [youtube.com]

- 9. Ethanol-1,1,2,2,2-d5 D 99.5atom 1859-08-1 [sigmaaldrich.com]

- 10. Buy this compound | 1859-08-1 [smolecule.com]

- 11. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 12. ehs.stanford.edu [ehs.stanford.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. web.uvic.ca [web.uvic.ca]

- 17. Ethanol: Associated hazards and safety measures - Blog [gexcon.com]

An In-Depth Technical Guide to Ethanol-d5: Properties, Structure, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethanol-d5 (CD₃CD₂OH), a deuterated isotopologue of ethanol. Its primary utility in scientific research stems from the distinct physical and spectral properties imparted by the substitution of five hydrogen atoms with deuterium. This guide details its molecular characteristics, applications in analytical methodologies, and provides a sample experimental protocol for its use as an internal standard.

Core Properties of this compound

This compound is a colorless liquid that is chemically similar to ethanol but possesses a higher molecular weight and different vibrational frequencies due to the presence of deuterium. These characteristics make it an invaluable tool in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₂HD₅O or CD₃CD₂OH |

| Molecular Weight | 51.10 g/mol |

| CAS Number | 1859-08-1 |

| Boiling Point | 78-79 °C |

| Density | 0.871 g/mL at 25 °C |

| Refractive Index | n20/D 1.358 |

| Isotopic Purity | Typically ≥99.5 atom % D |

| Appearance | Clear, colorless liquid |

| Solubility | Soluble in DMSO, slightly soluble in Chloroform |

Molecular Structure

The structure of this compound is identical to that of ethanol, with the exception of the isotopic substitution at the ethyl group. The hydroxyl proton remains as ¹H.

Applications in Research and Drug Development

This compound is a critical tool in various stages of research and development, primarily due to its utility as an internal standard and a tracer in metabolic studies.

Internal Standard in Mass Spectrometry

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry.[1] Because this compound has nearly identical chemical and physical properties to ethanol, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects.[1] However, its mass is shifted by +5 amu, allowing it to be clearly distinguished from unlabeled ethanol by the mass spectrometer.[1] This enables highly accurate and precise quantification of ethanol in complex biological matrices such as blood, serum, and urine.[2][3]

This application is crucial in:

-

Pharmacokinetic studies: To accurately measure the absorption, distribution, metabolism, and excretion of ethanol.[2]

-

Forensic toxicology: For the precise determination of blood alcohol content.[4][5]

-

Drug development: To study drug-alcohol interactions and the effect of new chemical entities on ethanol metabolism.

Tracer in Metabolic Studies

This compound can be used as a tracer to investigate metabolic pathways in vivo.[2][6] By administering this compound and tracking the appearance of its deuterated metabolites, researchers can elucidate the kinetics and pathways of ethanol metabolism. For instance, it has been used to study the first-pass metabolism of ethanol by distinguishing between orally administered ethanol and intravenously infused this compound.[2]

Solvent in NMR Spectroscopy

Deuterated solvents are essential in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid large, interfering solvent signals in the proton (¹H) NMR spectrum. While fully deuterated ethanol-d6 (CD₃CD₂OD) is more common as an NMR solvent, this compound (CD₃CD₂OH) can be used in specific applications where the hydroxyl proton signal is of interest for studying exchange phenomena.

Experimental Protocol: Quantification of Ethanol in Serum using GC-MS

This section provides a representative protocol for the quantitative analysis of ethanol in serum using this compound as an internal standard, primarily employing a headspace gas chromatography-mass spectrometry (HS-GC-MS) method. This protocol is a composite of methodologies described in the literature.[2][3][7][8]

Workflow Diagram

Methodology

1. Preparation of Standards and Reagents:

-

Ethanol Stock Solution: Prepare a certified 1 g/L stock solution of ethanol in deionized water.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 g/L) by serially diluting the ethanol stock solution with deionized water.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 0.5 g/L in deionized water.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range using a separate ethanol stock solution.

2. Sample Preparation:

-

Label 20 mL headspace vials for each calibrator, QC, and unknown serum sample.

-

Add 0.25 mL of the serum sample, calibrator, or QC to the respective vial.

-

To each vial, add 25 µL of the this compound internal standard working solution.[3]

-

For serum samples, it is common to add a salt, such as 0.2 g of sodium sulfate, to increase the vapor pressure of the volatile components.[3]

-

Immediately seal the vials tightly with PTFE-lined septa and aluminum caps.

-

Vortex each vial for 10 seconds to ensure thorough mixing.

3. Headspace GC-MS Parameters:

-

Headspace Autosampler:

-

Gas Chromatograph (GC):

-

Injector Temperature: 130-200 °C

-

Column: A capillary column suitable for blood alcohol analysis, such as a DB-ALC1 or VF-624ms (e.g., 60 m x 0.32 mm, 1.8 µm film thickness).[3][5]

-

Carrier Gas: Helium at a constant flow or pressure.

-

Oven Program: Initial temperature of 40 °C held for 5 minutes, then ramped at 10 °C/min to 180 °C and held for 1 minute.[3]

-

-

Mass Spectrometer (MS):

-

Ion Source Temperature: 200-230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for quantitative analysis to enhance sensitivity and specificity.

-

Ions for Ethanol (m/z): 45 (quantifier), 46, 31.

-

Ions for this compound (m/z): 49 or 50 (quantifier), 34.

-

-

4. Data Analysis:

-

Integrate the peak areas for the quantifier ions of both ethanol and this compound.

-

Calculate the peak area ratio of ethanol to this compound for all standards, QCs, and samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the ethanol standards. A linear regression with a weighting factor of 1/x is typically used.

-

Determine the concentration of ethanol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The results for the QC samples must fall within predefined accuracy and precision limits (e.g., ±15%).

This guide provides a foundational understanding of this compound and its critical role in modern analytical science. By leveraging its unique isotopic properties, researchers can achieve high levels of accuracy and gain deeper insights into biological and chemical systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Simultaneous measurement of ethanol and ethyl-d5 alcohol by stable isotope gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. farmaciajournal.com [farmaciajournal.com]

Unraveling Metabolic Fates: An In-depth Technical Guide to Isotopic Labeling with Ethanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of ethanol-d5 (C2D5OH) as a stable isotope tracer. This compound, a deuterated form of ethanol, serves as a powerful tool in metabolic research, pharmacokinetic studies, and analytical chemistry, offering a non-radioactive method to trace the metabolic fate of ethanol and its downstream products. Its unique mass signature allows for precise differentiation from its endogenous counterpart, enabling detailed investigation of complex biological systems.

Core Applications of this compound Labeling

The versatility of this compound has led to its adoption in a variety of research and development applications:

-

Metabolic Tracing and Flux Analysis: By introducing this compound into a biological system, researchers can track the incorporation of deuterium into various metabolites. This provides invaluable insights into the activity of metabolic pathways, identifies novel biotransformations, and allows for the quantification of metabolic fluxes. This is particularly relevant in studying the impact of disease states or drug interventions on ethanol metabolism.

-

Pharmacokinetic and Bioavailability Studies: this compound is instrumental in determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). It is frequently used in studies of first-pass metabolism, where the extent of ethanol breakdown in the gut and liver before it reaches systemic circulation is quantified.[1][2][3][4][5] Co-administration of deuterated and non-deuterated ethanol via different routes allows for precise measurement of bioavailability.[4]

-

Internal Standard in Quantitative Analysis: Due to its chemical similarity to ethanol and its distinct mass, this compound is an ideal internal standard for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).[6] Its use corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of ethanol in biological matrices like blood, plasma, and urine.[4][7]

-

Mechanistic Enzymology: The kinetic isotope effect (KIE) observed with deuterated substrates can be exploited to elucidate enzymatic reaction mechanisms. The heavier mass of deuterium can lead to a slower rate of bond cleavage, providing information about the rate-limiting steps in enzymatic catalysis.

Quantitative Data in this compound Research

The use of this compound generates a wealth of quantitative data that is crucial for interpreting experimental outcomes. The following tables summarize key data from analytical validation and pharmacokinetic studies.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Linearity Range | 1 - 30 mmol/L | Serum | GC-MS | [1][4] |

| Limit of Quantification (LOQ) | 1 mmol/L | Serum | GC-MS | [1][4] |

| Analytical Imprecision (CV) | <10% | Serum | GC-MS | [1][4] |

| Analytical Recovery | >90% | Serum | GC-MS | [1][4] |

| Linearity (r²) | >0.999 | Whole Blood | Headspace GC-MS | [8] |

| Limit of Detection (LOD) | 0.05 mg/mL | Blood | DI-GC-MS | [8] |

| Limit of Quantification (LOQ) | 0.2 mg/mL | Blood | DI-GC-MS | [8] |

Table 1: Summary of Analytical Method Validation Parameters for Ethanol Quantification using a Deuterated Internal Standard.

| Parameter | Value (Men) | Value (Women) | Conditions | Reference |

| Total First-Pass Metabolism | 9.1% ± 4.0% | 8.4% ± 3.1% | Oral d3-ethanol with IV ethanol | [9] |

| Blood Ethanol Disappearance Rate | 3.19 ± 0.48 mmol/L·hr | 3.92 ± 0.40 mmol/L·hr | Post-lunch | [9] |

| Volume of Distribution (Ethanol) | 0.7 L/kg | 0.6 L/kg | General | [10][11] |

| Elimination Rate (Zero-Order) | 0.10 - 0.25 g/(L·h) | - | General | [12] |

Table 2: Selected Pharmacokinetic Parameters of Ethanol from Studies Utilizing Deuterated Analogs.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results in stable isotope tracing studies. The following sections outline key experimental protocols for in vivo metabolic tracing with this compound.

Protocol 1: In Vivo Administration of this compound in a Mouse Model

This protocol describes the oral administration of this compound to mice for the purpose of tracing its metabolism.

Materials:

-

This compound (98%+ isotopic purity)

-

Saline solution (0.9% NaCl) or water for dilution

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Animal scale

-

Appropriate mouse strain (e.g., C57BL/6J)

Procedure:

-

Acclimation: Individually house mice and allow them to acclimate to the housing conditions for at least one week prior to the experiment.[10]

-

Fasting (Optional): Depending on the experimental design, fast the mice overnight (e.g., 12-16 hours) with free access to water to ensure complete absorption of the tracer.

-

Tracer Preparation: Prepare the dosing solution by diluting this compound in saline or water to the desired concentration. A common dose for acute ethanol studies in mice is in the range of 1.5 - 4 g/kg body weight.[13]

-

Dosing: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound solution. Administer the solution via oral gavage. For a 2 g/kg dose, a 20% v/v solution would be administered at a volume of 10 µL/g body weight.

-

Sample Collection: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration, collect blood samples via tail vein, saphenous vein, or terminal cardiac puncture. Tissues of interest (e.g., liver, brain) can be collected at the terminal time point.

-